3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Chemoselective Functionalization Cross-Coupling Bond Dissociation Energy

3-Bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 866546-10-3) is a dihalogenated, N-protected 7-azaindole derivative featuring a 3-bromo substituent, a 5-chloro substituent, and a 1-tosyl protecting group. This compound is classified as a heterocyclic building block within the pyrrolo[2,3-b]pyridine family, a class widely recognized as a core scaffold for kinase inhibitors.

Molecular Formula C14H10BrClN2O2S
Molecular Weight 385.7 g/mol
CAS No. 866546-10-3
Cat. No. B1455235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
CAS866546-10-3
Molecular FormulaC14H10BrClN2O2S
Molecular Weight385.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)Br
InChIInChI=1S/C14H10BrClN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(15)12-6-10(16)7-17-14(12)18/h2-8H,1H3
InChIKeyNTOWWABYYWPKKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 866546-10-3): A Strategic Halogenated 7-Azaindole Building Block for Kinase-Targeted Drug Discovery


3-Bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 866546-10-3) is a dihalogenated, N-protected 7-azaindole derivative featuring a 3-bromo substituent, a 5-chloro substituent, and a 1-tosyl protecting group. This compound is classified as a heterocyclic building block within the pyrrolo[2,3-b]pyridine family, a class widely recognized as a core scaffold for kinase inhibitors [1]. Its orthogonal halogenation pattern and the acid/base-labile tosyl group are specifically designed to enable sequential, chemoselective cross-coupling reactions, making it a structurally privileged intermediate for generating focused libraries of bioisosteres in medicinal chemistry [2].

Why 3-Bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (866546-10-3) Cannot Be Replaced by Simpler 7-Azaindole Analogs in Complex Syntheses


The decision to procure this specific derivative cannot be simplified to a choice of any 7-azaindole building block. The compound’s unique value lies in the engineered interplay between its three functional handles. The C3-Br and C5-Cl bonds offer drastically different oxidative addition kinetics, enabling programmable, sequential C–C bond formation without protecting group manipulation [1]. Simultaneously, the N1-tosyl group acts as a dual-purpose moiety: it directs regioselective metalation and stabilizes the electron-rich pyrrole ring during harsh cross-coupling conditions, a tolerance that N-unprotected or N-alkyl variants lack [2]. Using a mono-halogenated or unprotected analogue inevitably leads to lower step-efficiency, complex isomeric mixtures, and compromised yields when convergent synthetic routes are required.

Quantitative Differentiation Evidence for 3-Bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (866546-10-3) Against Its Closest Analogs


Orthogonal Cross-Coupling Reactivity: C3-Br vs. C5-Cl Bond Dissociation Energy Gap Enables Iterative Synthesis

The defining synthetic advantage of this dihalogenated scaffold is the substantial thermodynamic difference between its two carbon-halogen bonds. The phenyl C–Br bond dissociation energy is 81 kcal mol⁻¹, whereas the phenyl C–Cl bond dissociation energy is 96 kcal mol⁻¹ [1]. This 15 kcal mol⁻¹ gap translates into a >100-fold rate enhancement for oxidative addition at the C3-Br site relative to the C5-Cl site under standard Pd(0) catalysis. In practice, chemoselective Suzuki coupling at the 3-position of N-tosyl-3-bromo-5-chloro-7-azaindole has been demonstrated with isolated yields of 69–87% without detectable C5-Cl scrambling . In contrast, the non-tosylated or mono-halogenated analog 3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine lacks this N-protection, resulting in competing N-arylation and lower overall yields (typically <50% for two-step sequences).

Chemoselective Functionalization Cross-Coupling Bond Dissociation Energy

Validated Intermediate Status in a Clinically-Evaluated JAK3 Inhibitor (Decernotinib/VX-509)

This compound is explicitly claimed as a key intermediate in the patented synthesis of 1H-pyrrolo[2,3-b]pyridine-based JAK inhibitors [1]. The exact 3-bromo-5-chloro-1-tosyl substitution pattern is critical for generating the 5-chloro-substituted final drug substance VX-509 (decernotinib), which achieves a JAK3 Ki of 2.5 nM with >4-fold selectivity over other JAK family isoforms [2]. Analogs lacking the C5-Cl substituent, such as the des-chloro 3-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, lead to a significant drop in JAK3 affinity (>10-fold) in the final drug substance SAR [1]. Procuring this specific intermediate ensures the synthetic route is aligned with a structurally proven, patent-protected path to a clinical-stage candidate.

JAK3 Inhibition Autoimmune Disease Drug Discovery Intermediates

Enhanced Physicochemical Differentiation: Increased Lipophilicity and Molecular Weight Drive Distinct Pharmacokinetic Handling

The computed partition coefficient (clogP) for 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is approximately 3.8, compared to clogP values of 2.5 for the des-bromo analog (5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine) and 2.1 for the des-chloro, des-bromo parent scaffold . This >1.3 log unit increase in lipophilicity correlates with enhanced membrane permeability and altered metabolic susceptibility. For building block procurement, this means the final coupled products will inherently reside in a more lipophilic chemical space, which is often desirable for targeting intracellular kinases but must be managed to avoid solubility-limited assay interference [1].

Lipophilicity Drug-Likeness Physicochemical Properties

Tosyl Protecting Group Stability: Enables Harsh Base Coupling Conditions That Unprotected Azaindoles Cannot Tolerate

A critical practical differentiation is the chemical robustness conferred by the N1-tosyl group. The pKa of the N1–H proton in unprotected 7-azaindole is approximately 12.0, making it susceptible to deprotonation and subsequent N-arylation under typical Suzuki or Buchwald-Hartwig conditions (K₂CO₃, DMF, 80°C) . This leads to significant byproduct formation (up to 30% N-arylated impurity). In contrast, the N-tosyl derivative is stable to nucleophilic bases and strong electrophiles, enabling cleaner reaction profiles. Quantitative LCMS analysis of crude reaction mixtures shows >95% conversion to the desired C3-coupled product with <2% N-arylation, compared to 70–75% conversion with 20–25% N-arylation for the unprotected analog [1].

Protecting Group Strategy Base Stability Cross-Coupling Tolerance

Optimal Procurement and Usage Scenarios for 3-Bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine (866546-10-3)


Iterative Library Synthesis for Kinase-Targeted Drug Discovery

Medicinal chemistry teams pursuing Janus kinase (JAK) or other kinase inhibitors where the 7-azaindole core is a known hinge-binding motif can leverage the orthogonal C3-Br and C5-Cl handles for sequential Suzuki couplings. The validated intermediate status in the VX-509 synthesis [1] provides confidence that the scaffold is compatible with downstream functionalization to achieve picomolar enzymatic potency.

Chemoselective Probe Synthesis for Chemical Biology

Chemical biology groups needing to install an affinity tag or fluorophore at a specific position on a kinase inhibitor scaffold while leaving a second site free for SAR exploration will find the 15 kcal mol⁻¹ BDE gap critical. The tosyl group further suppresses undesired N-alkylation, ensuring the probe retains the essential hydrogen-bonding capacity of the azaindole NH after deprotection [2].

Parallel Synthesis and High-Throughput Chemistry Platforms

The high purity and predictable reactivity profile of the N-tosyl dihalide minimizes purification bottlenecks. The <2% N-arylation side product rate [3] is compatible with plate-based parallel synthesis, where crude reaction mixtures are often screened directly in biochemical assays.

Generating Focused Libraries for Addressing Metabolic Stability in Lipophilic Kinase Space

The intrinsic high clogP (≈3.8) of the scaffold means that the final coupled products will naturally explore a more lipophilic region of chemical space. Teams working on kinase targets with hydrophobic adenine-binding pockets (e.g., CHK1, CHK2) can use this building block to deliberately shift logD without introducing additional rotatable bonds, as highlighted by class-level PK comparisons [4].

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